3-{[(4-Aminophenyl)acetyl]amino}-4-methoxybenzoic acid
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Overview
Description
3-{[(4-Aminophenyl)acetyl]amino}-4-methoxybenzoic acid is a complex organic compound with the molecular formula C16H16N2O4 and a molecular weight of 300.317 g/mol . This compound is known for its unique structure, which includes an aminophenyl group, an acetyl group, and a methoxybenzoic acid moiety. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Aminophenyl)acetyl]amino}-4-methoxybenzoic acid typically involves the reaction of 4-aminophenylacetic acid with 4-methoxybenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Aminophenyl)acetyl]amino}-4-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminophenyl and methoxybenzoic acid moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids and other oxidized derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[(4-Aminophenyl)acetyl]amino}-4-methoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 3-{[(4-Aminophenyl)acetyl]amino}-4-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-methoxybenzoic acid: Similar structure but lacks the acetyl group.
3-Amino-4-methoxybenzoic acid: Similar structure but lacks the aminophenyl group.
4-Methoxybenzoic acid: Lacks both the aminophenyl and acetyl groups.
Uniqueness
3-{[(4-Aminophenyl)acetyl]amino}-4-methoxybenzoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H16N2O4 |
---|---|
Molecular Weight |
300.31 g/mol |
IUPAC Name |
3-[[2-(4-aminophenyl)acetyl]amino]-4-methoxybenzoic acid |
InChI |
InChI=1S/C16H16N2O4/c1-22-14-7-4-11(16(20)21)9-13(14)18-15(19)8-10-2-5-12(17)6-3-10/h2-7,9H,8,17H2,1H3,(H,18,19)(H,20,21) |
InChI Key |
QUQYIEXXKFKKAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)NC(=O)CC2=CC=C(C=C2)N |
Origin of Product |
United States |
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